molecular formula C28H52O14Sn B12680024 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) CAS No. 63027-40-7

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate)

Cat. No.: B12680024
CAS No.: 63027-40-7
M. Wt: 731.4 g/mol
InChI Key: PMKUALPHGZCYDT-HOMMGNQWSA-M
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Description

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): is a complex organic compound that belongs to the class of glycosides It is a derivative of sucrose, where the hydroxyl groups are modified with various functional groups, including a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using acylation or silylation to prevent unwanted reactions.

    Introduction of Tributylstannyl Group: The protected sucrose is then reacted with tributylstannyl chloride in the presence of a base such as pyridine to introduce the tributylstannyl group.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted glycosides.

Scientific Research Applications

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for glycosidase activity.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the delivery of the compound to target sites within cells. Once inside the cell, the compound can undergo enzymatic reactions, leading to the release of active metabolites that exert biological effects. The pathways involved may include glycosidase inhibition and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another derivative of sucrose with different functional groups.

    alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate: A simpler derivative with acetate groups.

Uniqueness

  • The presence of the tributylstannyl group in alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) makes it unique compared to other sucrose derivatives. This group enhances its reactivity and potential applications in various fields.

Properties

CAS No.

63027-40-7

Molecular Formula

C28H52O14Sn

Molecular Weight

731.4 g/mol

IUPAC Name

1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-O-tributylstannyl butanedioate

InChI

InChI=1S/C16H26O14.3C4H9.Sn/c17-3-6-10(23)12(25)14(27)16(29-6,30-9(22)2-1-8(20)21)15(5-19)13(26)11(24)7(4-18)28-15;3*1-3-4-2;/h6-7,10-14,17-19,23-27H,1-5H2,(H,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1/t6-,7-,10-,11-,12+,13+,14-,15+,16+;;;;/m1..../s1

InChI Key

PMKUALPHGZCYDT-HOMMGNQWSA-M

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Origin of Product

United States

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